

In-Depth Technical Guide: 1-Decyl-3-methylimidazolium Chloride ([C10MIM][Cl])

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Decyl-3-methylimidazolium chloride

Cat. No.: B067855

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and a key application of the ionic liquid **1-decyl-3-methylimidazolium chloride**, commonly abbreviated as [C10MIM][Cl]. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of materials science, catalysis, and drug delivery.

Core Properties of [C10MIM][Cl]

1-Decyl-3-methylimidazolium chloride is an ionic liquid composed of an imidazolium cation with a ten-carbon alkyl chain and a chloride anion. Its molecular structure imparts unique properties, such as being a surface-active agent.^[1] The combination of a hydrophilic imidazolium head and a long hydrophobic decyl tail allows for its application in various fields, including as a solvent, catalyst, and template for nanomaterial synthesis.^[2]

Quantitative Data Summary

The fundamental physicochemical properties of [C10MIM][Cl] are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C14H27ClN2	[1][3][4]
Molecular Weight	258.83 g/mol	[1][3][4][5][6]
CAS Number	171058-18-7	[4][5][6]
Appearance	Light yellow to brown clear liquid	[1]
Density	0.99 g/cm ³ (at 25 °C)	[1]
Melting Point	37 °C	[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of [C10MIM][Cl], as well as a protocol for its application in a common organic reaction.

Synthesis of 1-Decyl-3-methylimidazolium Chloride

The synthesis of [C10MIM][Cl] is typically achieved through a direct quaternization reaction.[1] A general and adaptable protocol is provided below, based on established methods for the synthesis of imidazolium-based ionic liquids.[7][8][9]

Materials:

- 1-methylimidazole
- 1-chlorodecane
- Toluene (or another suitable solvent)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer with heating
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve an equimolar amount of 1-methylimidazole in toluene.
- With vigorous stirring, add an equimolar amount of 1-chlorodecane to the solution.
- Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature.
- The product, $[\text{C10MIM}][\text{Cl}]$, will likely separate as a denser liquid phase. If not, the toluene can be removed under reduced pressure using a rotary evaporator.
- Wash the resulting ionic liquid with ethyl acetate to remove any unreacted starting materials. This can be done by adding ethyl acetate, stirring, and then separating the two phases using a separatory funnel. Repeat this washing step 2-3 times.
- The purified $[\text{C10MIM}][\text{Cl}]$ is then dried under vacuum to remove any residual solvent. Anhydrous magnesium sulfate can be used to aid in the removal of any trace water.

Characterization of $[\text{C10MIM}][\text{Cl}]$

The successful synthesis and purity of $[\text{C10MIM}][\text{Cl}]$ can be confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum provides characteristic signals for the protons on the imidazolium ring and the alkyl chains. The chemical shifts are sensitive to the solvent

environment.[10] For instance, the proton at the C2 position of the imidazolium ring is particularly indicative of ion pairing and solvent interactions.[10]

- A capillary containing a reference standard (e.g., TMS or DSS in a deuterated solvent like D₂O) is used for accurate chemical shift referencing.[10]
- ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, further confirming the structure.

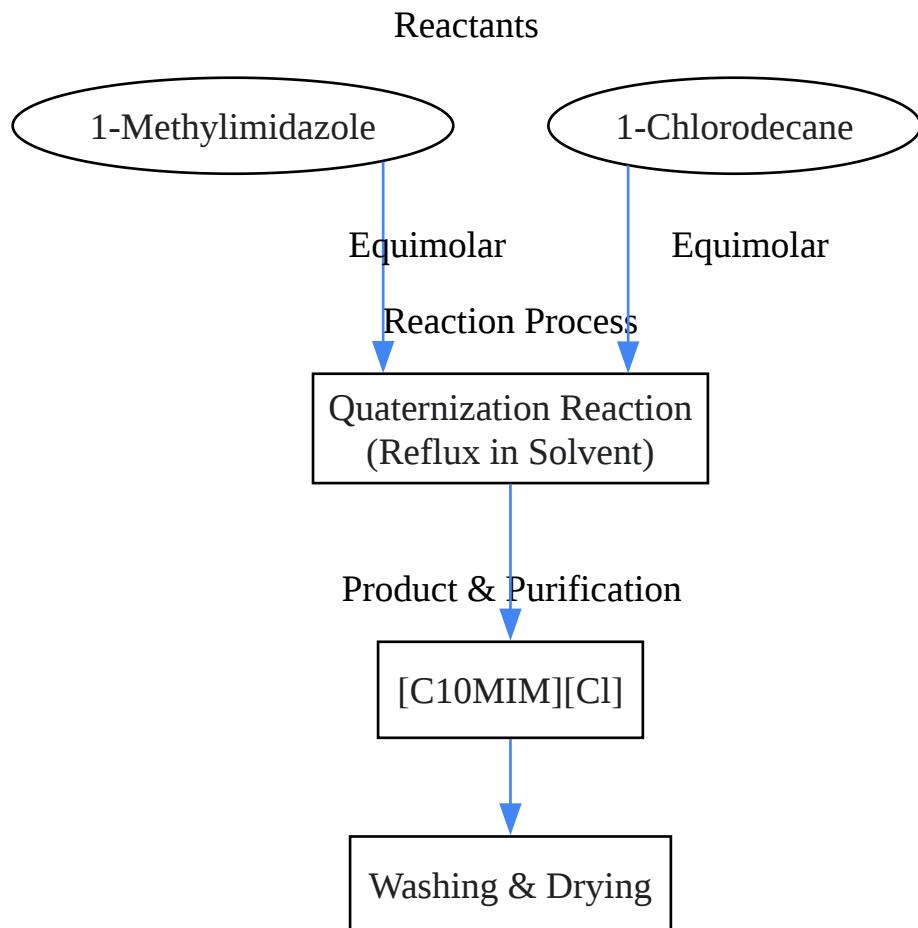
2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- The FTIR spectrum will display characteristic absorption bands for the various functional groups present in [C₁₀MIM][Cl]. Key vibrations include C-H stretching from the alkyl chain and the imidazolium ring, as well as C=N and C=C stretching from the imidazolium ring.[11][12]

Application in Knoevenagel Condensation

Ionic liquids can act as efficient and recyclable catalysts for various organic reactions. The following is a general protocol for the use of [C₁₀MIM][Cl] as a catalyst in the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. This protocol is based on similar reactions catalyzed by other ionic liquids.[13][14]

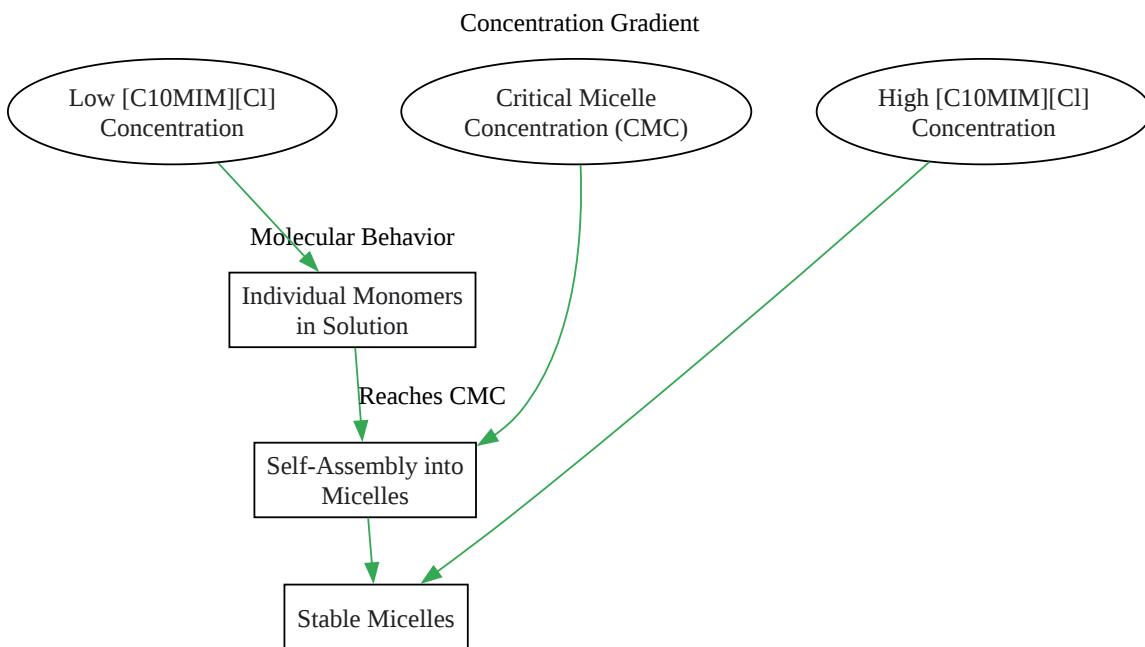
Materials:


- An aldehyde or ketone
- An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
- [C₁₀MIM][Cl] (as catalyst and solvent)
- Ethanol (for extraction)
- Hexane (for washing)
- Round-bottom flask
- Magnetic stirrer

Procedure:

- In a round-bottom flask, add the aldehyde or ketone and the active methylene compound in a 1:1 molar ratio to a catalytic amount of [C10MIM][Cl]. The ionic liquid can also serve as the reaction medium.
- Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for a specified time (typically ranging from minutes to a few hours). The reaction can be monitored by TLC.
- Upon completion of the reaction, the product can be extracted from the ionic liquid using a suitable organic solvent like ethanol.
- The ionic liquid phase can be washed with a non-polar solvent such as hexane to remove any remaining organic product.
- The ionic liquid can then be dried under vacuum and reused for subsequent reactions.
- The extracted product in the organic solvent can be purified by standard methods such as recrystallization or column chromatography.

Visualizations


Synthesis of 1-Decyl-3-methylimidazolium Chloride ([C10MIM][Cl])

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of $[C10MIM][Cl]$.

Micelle Formation of $[C10MIM][Cl]$ in Aqueous Solution

[Click to download full resolution via product page](#)

Caption: The process of micelle formation by [C10MIM][Cl] in an aqueous environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1-Decyl-3-methylimidazolium chloride | Ionic Liquid [benchchem.com]

- 3. 1-Decyl-3-methylimidazolium chloride | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-デシル-3-メチルイミダゾリウムクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Decyl-3-methylimidazolium chloride - [C10MIM][Cl] [sigmaaldrich.com]
- 6. 1-decyl-3-methylimidazolium chloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Decyl-3-methylimidazolium Chloride ([C10MIM][Cl])]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067855#c10mim-cl-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com